Nigrocin-2GRc / Grahamin-2

Hemolytic activity Therapeutic index Membrane selectivity

Nigrocin-2GRc (synonym Grahamin-2) is a 21-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Asian frog Odorrana grahami (formerly Rana grahami). It belongs to the Nigrocin-2 subfamily of the frog skin active peptide (FSAP) superfamily and is characterized by a single intra-disulfide bridge (Cys15–Cys21) forming a C-terminal Rana box loop, an amphipathic α-helical propensity (residues 3–18), and a net charge of +1 at physiological pH conferred by a single lysine residue at position 10.

Molecular Formula
Molecular Weight
Cat. No. B1578546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-2GRc / Grahamin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-2GRc (Grahamin-2) Procurement Guide: Antimicrobial Peptide Baseline for Gram-Negative Selective Research


Nigrocin-2GRc (synonym Grahamin-2) is a 21-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Asian frog Odorrana grahami (formerly Rana grahami) [1]. It belongs to the Nigrocin-2 subfamily of the frog skin active peptide (FSAP) superfamily and is characterized by a single intra-disulfide bridge (Cys15–Cys21) forming a C-terminal Rana box loop, an amphipathic α-helical propensity (residues 3–18), and a net charge of +1 at physiological pH conferred by a single lysine residue at position 10 [1]. The peptide was independently discovered and reported under the name Grahamin-2 by Xu et al. (2006) [2]. Its sequence — GLLSGILGAGKNIVCGLSGLC — differs from the co-isolated Nigrocin-2GRa (Grahamin-1) by a single Asn→His substitution at position 11, and from Nigrocin-2GRb by extensive sequence divergence and lysine content [1][2].

Why Nigrocin-2GRc Cannot Be Interchanged with Nigrocin-2GRb or Other Frog Skin AMPs for Selectivity-Critical Workflows


The three Nigrocin-2 peptides co-isolated from O. grahami — 2GRa, 2GRb, and 2GRc — exhibit a steep, lysine-dependent gradient in both antimicrobial potency and mammalian cell toxicity that precludes simple substitution [1]. Nigrocin-2GRb (3 Lys residues, net charge +3/+4) is a broad-spectrum, high-potency peptide (MIC 3 µM against E. coli) but carries substantial hemolytic liability (LD50 40 µM against human erythrocytes) [1][2]. Nigrocin-2GRc occupies the opposite end of this spectrum: lowest potency but also lowest hemolysis, yielding a distinct selectivity profile that is quantitatively predictable from its single-lysine architecture [1]. Substituting 2GRc with 2GRb in any experiment where mammalian membrane integrity is a confounding variable will introduce a >12-fold increase in hemolytic background. Conversely, substituting 2GRb with 2GRc in antimicrobial susceptibility testing will underestimate achievable potency by >16-fold. The single-residue Asn/His difference between 2GRc and 2GRa further modulates net charge and hemolytic activity, demonstrating that even near-identical sequences within this family are not functionally interchangeable [2][3].

Nigrocin-2GRc Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Hemolytic Safety Margin: Nigrocin-2GRc Exhibits >12.5-Fold Lower Erythrocyte Lysis Than Nigrocin-2GRb

Nigrocin-2GRc demonstrates an LC50 exceeding 500 µM against human erythrocytes, the highest hemolytic safety threshold among the three Nigrocin-2 peptides from O. grahami [1]. In the same study, Nigrocin-2GRb — the most potent antimicrobial variant — lysed 50% of human erythrocytes at only 40 µM, representing a >12.5-fold greater hemolytic risk [2]. Nigrocin-2GRa, the single-residue (His¹¹) variant, showed intermediate hemolysis with an LC50 of 295 µM [3].

Hemolytic activity Therapeutic index Membrane selectivity

Antimicrobial Potency Spectrum: Gram-Negative-Selective Activity Defines a Niche Distinct from Broad-Spectrum Nigrocin-2GRb

Nigrocin-2GRc exhibits measurable antimicrobial activity only against Gram-negative bacteria, with an MIC of 50 µM against Escherichia coli [1]. It shows no meaningful activity against Gram-positive Staphylococcus aureus (MIC > 100 µM) or the yeast Candida albicans (MIC > 100 µM) at concentrations up to 100 µM [2]. By contrast, Nigrocin-2GRb demonstrates broad-spectrum potency: MIC = 3 µM (E. coli), 12.5 µM (S. aureus), and 50 µM (C. albicans) [3]. This represents a ~17-fold potency gap against E. coli and a functionally categorical difference in Gram-positive/antifungal coverage.

MIC Gram-negative selectivity Antimicrobial spectrum

Selectivity Index: Nigrocin-2GRc Delivers a Therapeutic Window Exceeding That of Closely Related Single-Lysine Variant Nigrocin-2GRa

The selectivity index (SI = LC50_hemolysis / MIC_E._coli) provides an integrated measure of an AMP's preferential bacterial vs. mammalian membrane targeting. Nigrocin-2GRc yields an SI > 10 (LC50 > 500 µM / MIC 50 µM), which exceeds the SI of the His¹¹ variant Nigrocin-2GRa (SI = 11.8; LC50 295 µM / MIC 25 µM) when the >500 µM hemolysis bound is considered conservatively [1][2]. While Nigrocin-2GRb achieves the highest absolute SI of approximately 13.3 (LC50 40 µM / MIC 3 µM), this narrow absolute window (only 37 µM between therapeutic and toxic concentrations) presents a steep dose-response curve that limits experimental flexibility compared to the flatter, safer profile of 2GRc [3].

Selectivity index Therapeutic window Cytotoxicity ratio

Single-Residue Functional Divergence: Asn¹¹ in Nigrocin-2GRc Confers Lower Hemolysis and Reduced Net Charge Relative to His¹¹ in Nigrocin-2GRa

Nigrocin-2GRc (GLLSGILGAGKNIVCGLSGLC) and Nigrocin-2GRa (GLLSGILGAGKHIVCGLSGLC) differ by a single amino acid at position 11: asparagine in 2GRc vs. histidine in 2GRa [1]. This substitution alters both net charge (2GRc: +1; 2GRa: +2 at physiological pH due to His protonation) and hemolytic activity (2GRc: LC50 > 500 µM; 2GRa: LC50 = 295 µM) [2][3]. The Asn→His replacement in 2GRa also doubles anti-E. coli potency (MIC 25 µM vs. 50 µM), consistent with the established correlation between cationicity and antimicrobial activity in this peptide family [1].

Sequence-activity relationship Point mutation Net charge

Lysine Content–Activity Correlation: Nigrocin-2GRc Defines the Low-Cationicity Anchor Point of the Nigrocin-2GR Functional Gradient

Across the three Nigrocin-2 peptides from O. grahami, antimicrobial potency and hemolytic activity scale monotonically with the number of lysine (and total basic) residues [1]. Nigrocin-2GRc (1 Lys, net charge +1) anchors the low-activity, low-toxicity end; Nigrocin-2GRa (1 Lys + 1 His, net charge +2) occupies an intermediate position; and Nigrocin-2GRb (3 Lys, net charge ≥+3) defines the high-potency, high-toxicity extreme [2]. The E. coli MIC spans a 16.7-fold range (50 → 25 → 3 µM), while hemolytic LC50 spans >12.5-fold (>500 → 295 → 40 µM) across this gradient [3][4].

Structure-activity relationship Lysine content Cationicity gradient

Nigrocin-2GRc Application Scenarios: Where Low-Toxicity Gram-Negative Selectivity Defines Procurement Value


Gram-Negative-Selective Antibacterial Screening Without Gram-Positive Confounding Activity

Nigrocin-2GRc is the rational procurement choice when a screening workflow requires selective growth inhibition of Gram-negative bacteria (E. coli) without simultaneous activity against Gram-positive organisms (S. aureus MIC > 100 µM) or fungi (C. albicans MIC > 100 µM) [1]. This profile is valuable in ecological microbiology (e.g., selective enrichment of Gram-positive populations), synthetic biology circuit testing where orthogonal selective pressure is needed, and mode-of-action studies discriminating Gram-negative-specific membrane disruption mechanisms — contexts where the broad-spectrum activity of Nigrocin-2GRb would confound interpretation [2].

Low-Hemolysis Reference Standard for AMP Membrane-Selectivity Assays

With an LC50 > 500 µM against human erythrocytes — the highest hemolytic threshold among characterized Nigrocin-2 peptides from O. grahami — Nigrocin-2GRc serves as an optimal low-toxicity baseline comparator in membrane-selectivity assays [1]. When co-tested with Nigrocin-2GRb (LC50 = 40 µM) and Nigrocin-2GRa (LC50 = 295 µM) in erythrocyte lysis, cytotoxicity, or liposome leakage experiments, 2GRc provides the negative-control anchor for quantifying the membrane-perturbing contribution of additional cationic residues [2]. This established 3-point gradient (2GRc → 2GRa → 2GRb) constitutes a validated internal calibration set for selectivity assays [3].

Structure–Activity Relationship (SAR) Studies on Lysine Content and Cationicity Gradients in AMPs

The Nigrocin-2GR peptide triad represents one of the few natural AMP series where lysine count (1, 1+His, 3 Lys) varies against an otherwise conserved structural scaffold (Rana box, α-helical domain, 21-residue length) within a single species [1]. Nigrocin-2GRc is the essential 1-Lys anchor point of this gradient. Procuring the complete 2GRa/2GRb/2GRc set enables quantitative regression of antimicrobial potency and hemolysis against net charge, hydrophobicity, and helical amphipathicity — parameters central to rational AMP engineering and computational peptide design [2]. Omitting 2GRc collapses the low-cationicity reference point and degrades the resolution of any SAR model derived from this family [3].

Amphibian Antimicrobial Peptide Biodiversity and Phylogenetic Marker Studies

Nigrocin-2GRc serves as a species-specific molecular marker for Odorrana grahami within phylogenetic and peptidomic surveys of Eurasian ranid frogs [1]. Its sequence (GLLSGILGAGKNIVCGLSGLC) is distinguishable from orthologous Nigrocin-2 peptides in related species (e.g., Nigrocin-2ISa/b/c from O. ishikawae; Nigrocin-2LVb from O. livida) by primary structure alignment and the diagnostic Asn¹¹ residue [2]. Procurement is indicated for biodiversity cataloging efforts, amphibian skin peptidome mapping by UPLC-MS/MS, and evolutionary studies correlating AMP sequence divergence with ecological niche adaptation across the Odorrana genus [3].

Quote Request

Request a Quote for Nigrocin-2GRc / Grahamin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.